

Application Notes and Protocols for NCT-505 in a Xenograft Mouse Model

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Compound of Interest

Compound Name: NCT-505

Cat. No.: B609504

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Introduction

NCT-505 is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme that is increasingly recognized as a marker for cancer stem cells (CSCs) and a key player in therapeutic resistance. Overexpression of ALDH1A1 has been linked to poor prognosis in various cancers, including ovarian cancer. **NCT-505** exerts its anti-cancer effects by targeting this enzyme, leading to reduced viability of cancer cells, inhibition of tumor sphere formation, and sensitization of cancer cells to conventional chemotherapies. These application notes provide a comprehensive guide for the utilization of **NCT-505** in a preclinical xenograft mouse model, a critical step in the evaluation of its in vivo efficacy.

Mechanism of Action

NCT-505 selectively inhibits ALDH1A1, an enzyme responsible for the oxidation of retinal to retinoic acid. In cancer stem cells, ALDH1A1 is thought to contribute to their self-renewal and differentiation capabilities, as well as their resistance to cytotoxic agents through detoxification of aldehydes. By inhibiting ALDH1A1, **NCT-505** disrupts these critical cellular processes, leading to CSC depletion and enhanced sensitivity to anti-cancer treatments. While highly selective for ALDH1A1, studies have shown that **NCT-505** can also inhibit ALDH1A3 in certain cancer cell lines.

Quantitative Data Summary

The following tables summarize key quantitative data for **NCT-505** based on preclinical studies.

Table 1: In Vitro Activity of **NCT-505**

Parameter	Value	Cell Line/Assay	Reference
ALDH1A1 IC ₅₀	7 nM	Enzymatic Assay	[1]
Cellular ALDH1A1 Inhibition IC ₅₀	12-30 nM	Aldefluor Assay	[1]
OV-90 Cell Viability EC ₅₀ (3D culture)	2.10-3.92 µM	Cell Viability Assay	
SKOV-3-TR Cytotoxicity IC ₅₀	1-30 µM	Titration Assay	

Table 2: In Vivo Pharmacokinetic Parameters of **NCT-505** in Male CD-1 Mice

Administration Route	Dosage	Key Findings	Reference
Intravenous (IV)	2 mg/kg	Systemic exposure established	
Oral (PO)	10 mg/kg	Reasonable drug exposure, suitable for in vivo studies	

Experimental Protocols

Protocol 1: Subcutaneous Ovarian Cancer Xenograft Mouse Model with **NCT-505** Treatment

This protocol details the establishment of a subcutaneous xenograft model using an ALDH1A1-positive ovarian cancer cell line and subsequent treatment with **NCT-505**.

Materials:

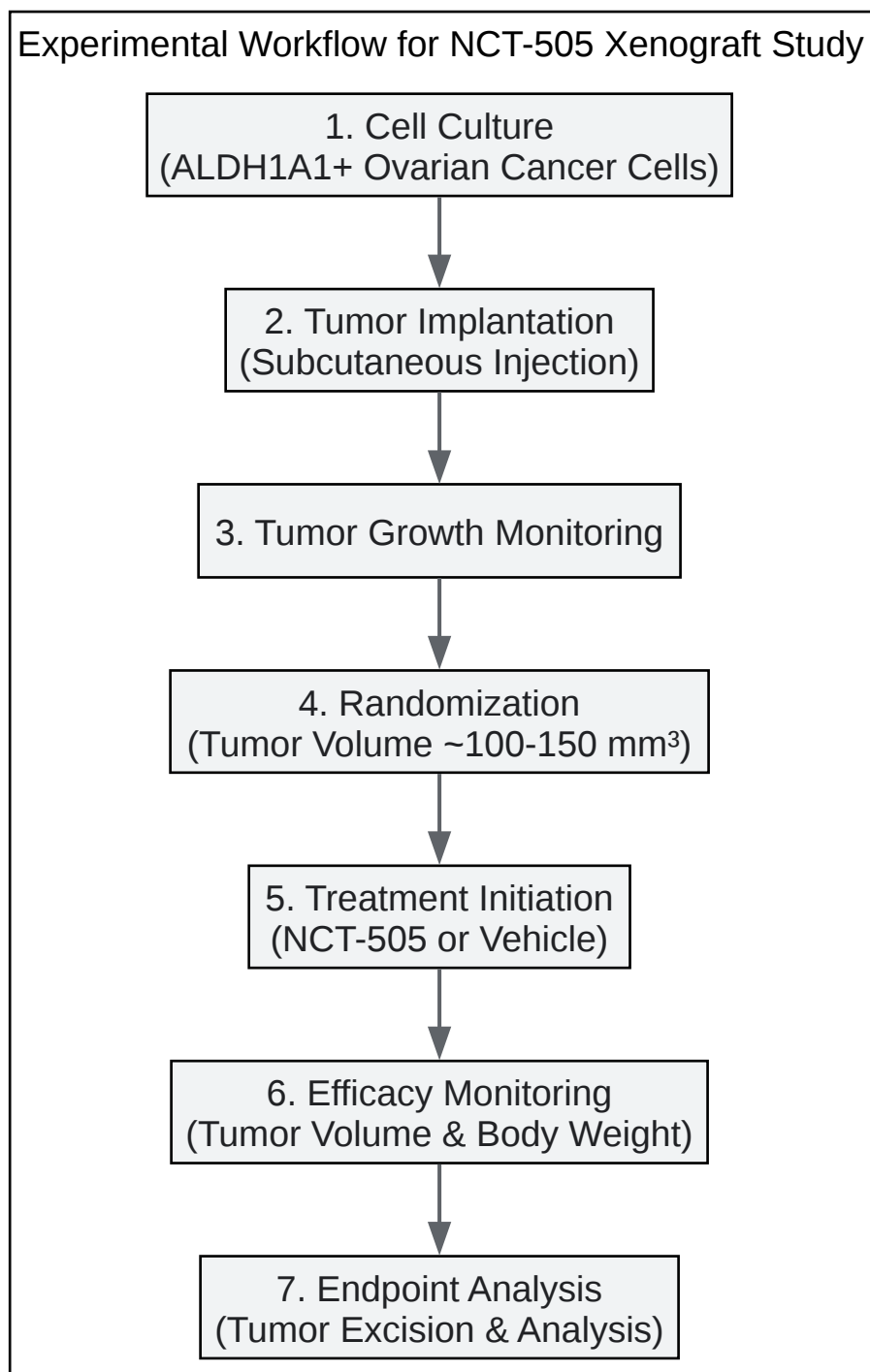
- Cell Line: ALDH1A1-expressing ovarian cancer cell line (e.g., OVCAR-3, SKOV-3). Cells should be cultured in recommended media and confirmed to be pathogen-free.
- Animals: Female immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old.
- **NCT-505**: Powder form.
- Vehicle Solution: A suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
- Matrigel: Growth factor-reduced.
- Sterile PBS and cell culture medium.
- Calipers for tumor measurement.
- Standard animal housing and handling equipment.

Procedure:

- Cell Preparation:
 - Culture the selected ovarian cancer cell line to ~80% confluency.
 - Harvest cells using trypsin-EDTA and wash twice with sterile PBS.
 - Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL. Keep on ice.
- Tumor Implantation:
 - Anesthetize the mice using an approved protocol.
 - Inject 100 μ L of the cell suspension (containing 1×10^6 cells) subcutaneously into the right flank of each mouse.
 - Monitor the mice for tumor growth.

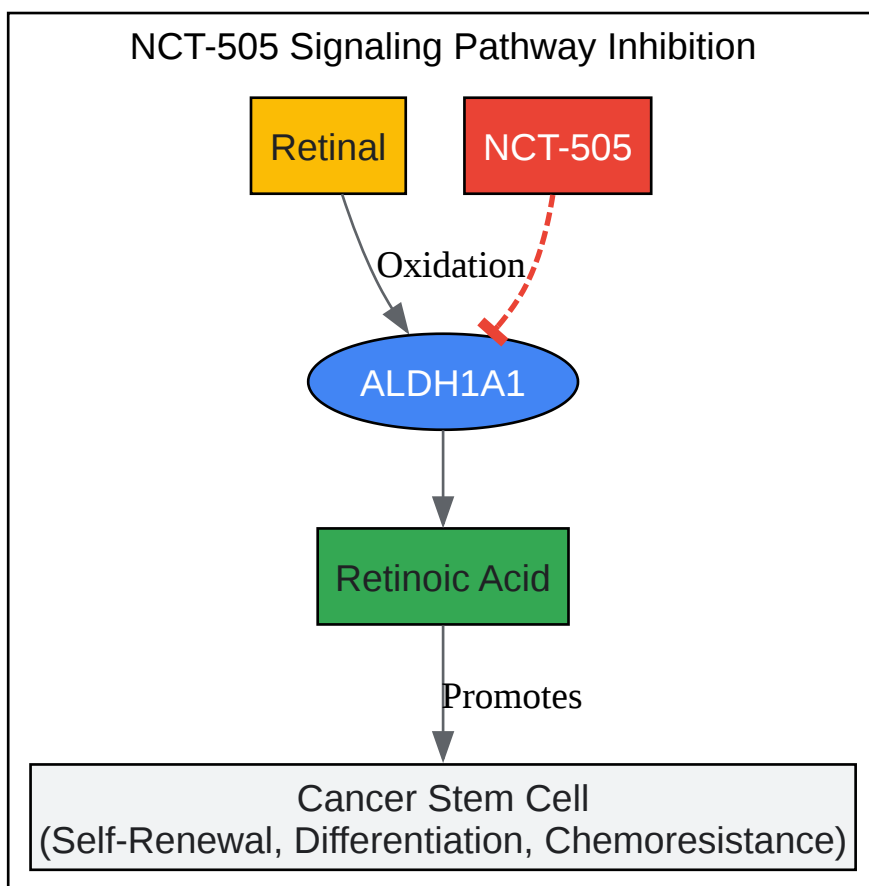
- Tumor Growth Monitoring and Group Randomization:
 - Once tumors become palpable, measure them 2-3 times per week using digital calipers.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$.
 - When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- **NCT-505** Formulation and Administration:
 - Prepare a stock solution of **NCT-505** in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle solution.
 - Based on pharmacokinetic data, a starting dose of 10 mg/kg administered orally (p.o.) once daily is recommended. Dose-ranging studies may be necessary to determine the optimal therapeutic dose.
 - Administer the **NCT-505** formulation or vehicle control to the respective groups via oral gavage.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight 2-3 times per week.
 - Observe the animals for any signs of toxicity.
 - The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant morbidity.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice according to institutional guidelines.
 - Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for ALDH1A1 and proliferation markers like Ki-67, or Western blotting).

Visualizations



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Caption: Workflow for a subcutaneous xenograft study with **NCT-505**.



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Caption: Inhibition of the ALDH1A1 pathway by **NCT-505**.

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References

- 1. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
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